Isopentane

Vue d'ensemble

Description

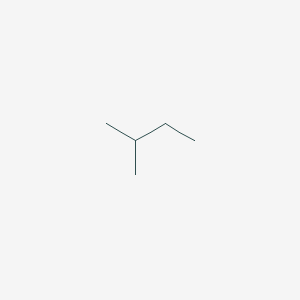

Isopentane (C₅H₁₂), also known as 2-methylbutane, is a branched-chain alkane with five carbon atoms. It is a highly volatile, flammable liquid at room temperature, with a boiling point of 28°C and a density of 0.62 g/cm³ . Its molecular structure features a tertiary carbon atom bonded to two methyl groups and one ethyl group, contributing to its distinct physical and chemical properties compared to linear alkanes like n-pentane.

This compound is primarily derived from petroleum refining and natural gas processing . Key industrial applications include:

- Blowing agent for polyurethane and expanded polystyrene (EPS) foams .

- Refrigerant in cryogenic systems due to its low boiling point and rapid cooling properties .

- Solvent for oils, greases, and natural product extraction .

- Feedstock for synthesizing isoprene (via dehydrogenation) and other organic compounds .

Méthodes De Préparation

Catalytic Dehydrogenation of Isopentane

Catalytic dehydrogenation remains a cornerstone for this compound production, particularly in contexts requiring high-purity outputs. This method involves the removal of hydrogen atoms from this compound to yield isopentene (2-methyl-1-butene) or isoprene (2-methyl-1,3-butadiene), depending on reaction conditions.

Two-Step Dehydrogenation for Isoprene Synthesis

The industrial production of isoprene via this compound dehydrogenation follows a two-step mechanism. In the first stage, this compound undergoes dehydrogenation to isopentene using a fluidized bed reactor with a chromium-alumina oxide catalyst at temperatures exceeding 500°C . The second stage employs a calcium-nickel-phosphoric acid catalyst in an adiabatic fixed-bed reactor to dehydrogenate isopentene to isoprene . This method achieves a conversion rate of 26.1% at 450°C when optimized with phosphorus-rich iridium catalysts .

Key Reaction Parameters:

The use of iridium catalysts on silica gel supports enhances selectivity, achieving a 29.9% yield at 450°C . However, side reactions such as pyrolysis and isomerization necessitate precise temperature control to minimize carbon deposition and catalyst deactivation .

Alkylation of Isobutane with Methanol

Alkylation represents a direct synthesis route for this compound, leveraging acidic catalysts to facilitate the reaction between isobutane and methanol. Zeolites, particularly H-ZSM-5, serve as effective catalysts due to their high acidity and shape-selective properties .

Reaction Mechanism and Optimization

The process initiates with the protonation of methanol on Brønsted acid sites, forming a methyloxonium ion. This intermediate reacts with isobutane to yield this compound via a carbocation mechanism. Key parameters include:

Comparative Catalyst Performance:

| Catalyst Type | Conversion (%) | Selectivity (%) |

|---|---|---|

| H-ZSM-5 | 68 | 92 |

| Sulfated Zirconia | 55 | 85 |

Zeolitic catalysts outperform sulfated zirconia in both conversion and selectivity, attributed to their microporous structure mitigating coke formation .

Distillation-Adsorption Coupling from Light Naphtha

This compound is frequently isolated from light naphtha, a byproduct of petroleum refining, using a hybrid distillation-adsorption process. Source details a method employing SAPO-17 molecular sieves for selective adsorption of this compound from a C₅ hydrocarbon mixture.

Pressure Swing Adsorption (PSA) Cycle

The PSA cycle involves four columns operating in parallel, with the following time distribution per 20-minute cycle:

| Step | Duration (minutes) |

|---|---|

| Adsorption | 5 |

| Pressure Equalization | 2.5 |

| Counter-Current Purge | 2.5 |

| Desorption | 5 |

| Repressurization | 2.5 |

This configuration achieves 99.2–99.7% this compound purity by leveraging differences in adsorption affinity between linear and branched alkanes .

Extraction from Natural Gas Liquids (NGLs)

This compound naturally occurs in NGLs, which are separated via cryogenic distillation. The process involves cooling the NGL stream to -50°C, condensing this compound alongside other C₅+ hydrocarbons. Subsequent fractionation columns isolate this compound at 99.5% purity .

Typical NGL Composition:

| Component | Concentration (wt. %) |

|---|---|

| Isobutane | 0.71 |

| This compound | 38.36 |

| n-Pentane | 11.42 |

| 2-Methylpentane | 24.81 |

Emerging Techniques and Innovations

Phosphine-Functionalized Iridium Catalysts

Recent advances involve iridium catalysts modified with triphenylphosphine ligands, which increase dehydrogenation conversion to 26.1% at 450°C . The phosphorus-to-iridium (P/Ir) ratio critically influences activity, with optimal performance at a 3:1 molar ratio .

Membrane-Based Separation

Polyimide membranes exhibit promise for this compound/n-pentane separation, achieving selectivity ratios of 8.7 at 30°C. This method reduces energy consumption by 40% compared to distillation .

Analyse Des Réactions Chimiques

L'isopentane subit plusieurs types de réactions chimiques, notamment :

Applications De Recherche Scientifique

Blowing Agent in Foam Production

Isopentane is extensively used as a blowing agent in the production of polyurethane (PU) and polystyrene (PS) foams. Its low boiling point allows it to vaporize quickly, creating a lightweight and insulating material. This application is crucial in:

- Construction : Used for insulation boards and panels.

- Automotive : Enhances vehicle insulation.

- Furniture : Contributes to lightweight and durable furniture designs.

The effectiveness of this compound in creating fine foam cells leads to improved thermal insulation properties, making it a preferred choice over other blowing agents .

Solvent in Industrial Applications

Due to its non-polarity and high volatility, this compound serves as an effective solvent for various organic compounds. It is utilized in:

- Extraction and Purification : Commonly used in the extraction of plant oils and waxes.

- Pharmaceuticals : Acts as a solvent in the production of drugs and during chemical analysis .

Refrigeration and Cryogenics

This compound's low boiling point makes it suitable for use in refrigeration systems. It can function as an alternative refrigerant due to its ability to absorb significant amounts of heat when transitioning from liquid to gas. Additionally, this compound is employed in cryogenics, particularly for freezing biological samples during histological studies. When cooled with liquid nitrogen, it achieves temperatures as low as -160 °C, facilitating effective cryosectioning .

Research and Development

In scientific research, this compound plays a role in various experimental setups:

- Molecular Dynamics Studies : Research indicates that this compound exhibits higher diffusivity compared to n-pentane when analyzed within one-dimensional channels such as carbon nanotubes. This property makes it valuable for studying molecular behavior under confined conditions .

- Spectroscopy : this compound is used in Fourier transform infrared (FTIR) spectroscopy for analyzing biological samples due to its ability to preserve tissue morphology during freezing .

Geothermal Energy Applications

This compound is utilized as a working fluid in geothermal power plants. Its properties allow it to efficiently transfer heat energy, making it suitable for binary cycle power generation systems where it drives turbines .

Case Study 1: Polyurethane Foam Production

A study conducted by Fortune Business Insights highlighted the increasing demand for this compound in the construction industry due to its effectiveness as a blowing agent. The report noted that the market for polyurethane foams has expanded significantly, driven by the need for energy-efficient building materials .

Case Study 2: Pharmaceutical Solvent Use

In pharmaceutical research, this compound has been shown to enhance the extraction efficiency of various compounds from natural sources. A comparative study revealed that using this compound resulted in higher yields of essential oils compared to traditional solvents like hexane or ethanol .

Mécanisme D'action

The mechanism of action of isopentane involves its interaction with various molecular targets and pathways. In plasma-assisted combustion, this compound undergoes excitation, ionization, and dissociation processes, producing excited species, ions, radicals, and other active intermediates . These intermediates play a crucial role in steady combustion under low temperature and pressure conditions .

Comparaison Avec Des Composés Similaires

Isopentane belongs to the pentane isomers, which include n-pentane (straight-chain), this compound (branched), and neopentane (fully branched). Below is a detailed comparison:

Structural and Physical Properties

| Property | n-Pentane | This compound | Neopentane |

|---|---|---|---|

| Structure | Linear chain | Single methyl branch | Central carbon with four methyl groups |

| Boiling Point (°C) | 36.1 | 28.0 | 9.5 |

| Density (g/cm³) | 0.626 | 0.620 | 0.613 |

| Solubility in CO₂ | Low | Moderate | High (2× n-pentane) |

| Reactivity | High (primary H) | Moderate (tertiary H) | Low (hindered H) |

Key Observations :

- Branched isomers (this compound, neopentane) exhibit lower boiling points and densities than n-pentane due to reduced van der Waals interactions .

- Neopentane’s compact structure grants higher solubility in CO₂ (twice that of n-pentane) and thermal stability .

Thermodynamic Performance in Energy Systems

- Organic Rankine Cycle (ORC) : this compound outperforms n-pentane, cyclohexane, and other alkanes in power generation efficiency (thermal efficiency >90%) and refrigeration capacity .

- Heat Recovery : this compound-based systems achieve superior waste heat recovery due to its low critical temperature and pressure .

Key Findings :

- This compound’s high volatility increases VOC emissions, notably from gasoline evaporation and industrial processes .

- Neopentane’s stability reduces flammability risks, making it safer for laboratory use .

Chemical Reactivity

- Dehydrogenation : this compound converts to isoprene with 80.4% selectivity under catalytic conditions (LiI/LiOH system), leveraging its reactive tertiary hydrogen .

- Free Radical Reactions : Neopentane resists halogenation due to steric hindrance, unlike this compound, which readily undergoes substitution .

Industrial Use Cases

- Foam Production : this compound dominates as a blowing agent, offering better expansion control than n-pentane .

- Cryogenics : this compound’s rapid freezing capability (−160°C with liquid nitrogen) minimizes ice crystal formation in biological samples .

- Adsorption : Straw-sludge biochar modified with this compound shows enhanced VOC adsorption (e.g., toluene, ethylene) .

Activité Biologique

Isopentane, a branched-chain alkane with the chemical formula , is primarily recognized for its industrial applications, particularly as a blowing agent in the production of foams and as a solvent in various chemical processes. However, its biological activity has garnered attention in recent research, exploring its effects on biological systems, including its anesthetic properties and potential toxicological effects.

This compound is characterized by its low boiling point (approximately 27.8 °C) and non-polar nature, making it an effective solvent for organic compounds. Its structure allows it to interact with biological membranes and proteins, which can lead to various biological effects.

Anesthetic Activity

Research has indicated that this compound exhibits anesthetic properties similar to other volatile hydrocarbons. A notable study demonstrated that this compound can induce anesthesia in animal models, with effects observed within a short exposure time. Specifically, this compound produced anesthesia in mice after approximately 25 minutes of exposure at certain concentrations . This suggests that this compound may influence the central nervous system by modulating neuronal activity.

Inhalation Toxicity

A three-day inhalation toxicity study involving male rats assessed the behavioral and cognitive effects of this compound exposure. Rats were subjected to varying concentrations (0, 2, 6.5, or 20 g/m³) for eight hours daily. The results indicated no significant treatment-related changes in body weight or general intoxication. However, a notable increase in foot splay was observed at the lowest concentration after the first exposure period, although this was not deemed treatment-related .

Metabolism and Excretion

The metabolism of this compound involves its conversion into various metabolites through enzymatic pathways in the liver. Studies have shown that inhaled hydrocarbons like this compound undergo metabolic transformations leading to the formation of alcohols and other derivatives . Understanding these metabolic pathways is crucial for evaluating potential health risks associated with prolonged exposure.

Case Studies and Research Findings

- Anesthetic Effects : In a comparative study of volatile anesthetics, this compound was evaluated alongside other hydrocarbons like isobutane and n-butane. The findings highlighted its efficacy as an anesthetic agent, prompting further investigation into its mechanisms of action within the central nervous system .

- Toxicological Assessments : A series of studies have focused on the neurotoxic effects of inhaled hydrocarbons. This compound's impact on cognitive functions was assessed using behavioral tests such as visual discrimination tasks, which revealed no significant impairments at tested concentrations .

- Environmental and Health Implications : Given its widespread use in industrial applications, understanding the biological activity of this compound is essential for assessing occupational exposure risks. Regulatory bodies have conducted assessments to establish safe exposure limits based on available toxicological data.

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. How can the thermodynamic properties of isopentane (e.g., viscosity, thermal conductivity) be experimentally determined under varying conditions?

- Methodological Approach : Use modified Benedict-Webb-Rubin (MBWR) equations of state to correlate this compound's thermodynamic properties. For parameters lacking experimental data (e.g., thermal conductivity at high temperatures), apply generalized correlations validated against existing datasets . Calorimetric experiments under controlled temperature/pressure conditions can supplement computational models.

Q. What spectroscopic or chromatographic techniques are optimal for identifying this compound in multicomponent hydrocarbon mixtures?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) offers high sensitivity for separating branched alkanes like this compound. Mass spectrometry (MS) coupled with GC enhances specificity by analyzing fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) resolves structural isomers like neopentane, leveraging distinct chemical shifts for C-H environments .

Q. How does the linear structure of this compound influence its reactivity compared to highly branched alkanes?

- Experimental Design : Compare halogenation kinetics (e.g., bromination) of this compound with neopentane. Monitor reaction rates via UV-Vis spectroscopy to quantify intermediate formation. The less hindered structure of this compound facilitates radical chain propagation, leading to faster reactivity .

Advanced Research Questions

Q. How can contradictions in positron scattering cross-sectional data for this compound be resolved across experimental and theoretical studies?

- Data Analysis Framework : Discrepancies between experimental total cross sections (TCS) and IAM-SCAR theoretical models arise from approximations in rotational/vibrational excitation calculations. Validate models using high-resolution electron energy loss spectroscopy (HREELS) to refine inelastic scattering parameters. Cross-reference with n-pentane datasets to isolate structural effects on scattering dynamics .

Q. What electrochemical sensing strategies improve the selectivity of this compound detection in complex biological or environmental samples?

- Sensor Design : Deploy ionic liquid-functionalized metal-organic frameworks (e.g., [BMIM]BF@ZIF-8) to enhance specificity. Chronoamperometry at 0.6 V achieves a 3:1 signal-to-noise ratio for this compound (600 ppb) over interferants like heptane. Validate via IoT-integrated prototypes to ensure translatability to portable diagnostic devices .

Q. How do this compound mixtures (e.g., with R245fa) affect heat transfer efficiency in phase-change applications?

- Experimental Protocol : Conduct pool boiling experiments on enhanced surfaces (e.g., microporous coatings). Measure heat flux using thermocouples and high-speed imaging to track bubble dynamics. For partially boiling-active surfaces, this compound/R245fa mixtures increase heat flux by up to 50% due to reduced surface tension and enhanced nucleation .

Q. What computational methods best predict this compound’s behavior in hyperdimensional molecular systems?

- Modeling Strategy : Train atomic neural networks (ANNs) on fragment-based datasets combining methane, ethane, and this compound. Use virtual reality (VR)-generated conformational data to improve energy function accuracy. Validate against squalane dynamics to assess transfer learning efficacy .

Q. Data Contradiction & Reproducibility

Q. How can researchers address variability in diffusion-limited chronoamperometry responses for this compound sensing?

- Troubleshooting Steps :

- Standardize electrode conditioning (e.g., pre-polarization at -0.2 V for 300 s).

- Control humidity (<10% RH) to minimize electrolyte interference.

- Use Nyquist plots from electrochemical impedance spectroscopy (EIS) to validate interfacial stability .

Q. Why do theoretical predictions of this compound’s Ps formation cross sections deviate from experimental values?

- Critical Analysis : Theoretical models often neglect non-adiabatic effects in positron-molecule interactions. Incorporate density functional theory (DFT) calculations for electron density distributions to refine cross-section predictions. Compare with ethane/isobutane datasets to isolate branching effects .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Guidelines :

- For novel compounds, provide / NMR, GC-MS, and elemental analysis data.

- Include detailed synthetic procedures (e.g., catalysts, reaction times) in supplementary materials.

- Cross-validate purity using differential scanning calorimetry (DSC) and refractive index measurements .

Q. Tables for Key Experimental Parameters

Propriétés

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.